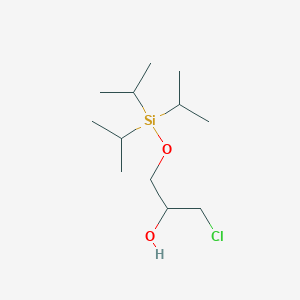

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL

Description

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is a chlorohydrin derivative featuring a triisopropylsilyl (TIPS) ether group. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the TIPS group’s steric bulk to shield the hydroxyl group during multi-step reactions. The TIPS moiety enhances stability under acidic or nucleophilic conditions while remaining cleavable via fluoride ions (e.g., TBAF). Its molecular formula is C₁₃H₂₉ClO₂Si, with a molecular weight of 297.91 g/mol. Applications span pharmaceuticals, agrochemicals, and specialty materials where controlled reactivity is critical.

Properties

Molecular Formula |

C12H27ClO2Si |

|---|---|

Molecular Weight |

266.88 g/mol |

IUPAC Name |

1-chloro-3-tri(propan-2-yl)silyloxypropan-2-ol |

InChI |

InChI=1S/C12H27ClO2Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(14)7-13/h9-12,14H,7-8H2,1-6H3 |

InChI Key |

XJCYJFKJXOFQSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or secondary alcohols.

Scientific Research Applications

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL involves its reactivity as a chlorinated alcohol. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The table below compares key attributes of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL with similar compounds:

Key Comparisons

Substituent Effects on Reactivity and Stability

- Triisopropylsilyl (TIPS) Group : Offers superior steric protection compared to alkyl or aryl ethers, making the compound resistant to nucleophilic substitution and acidic conditions. However, it is labile to fluoride ions, enabling selective deprotection .

- Octadecyloxy (C₁₈) Group : Enhances lipophilicity, favoring applications in surfactants or lipid-based systems. The long alkyl chain reduces solubility in polar solvents .

- Isopropoxy (C₃) Group: Smaller substituent results in lower steric hindrance, increasing reactivity in SN2 reactions. Ideal for syntheses requiring rapid turnover .

- However, reduced solubility in non-aromatic solvents .

- 3-Chlorophenyl Group : Introduces inductive electron-withdrawing effects, altering acidity and reactivity profiles. Useful in drug precursors requiring electronic modulation .

Physical Properties

- The TIPS analog’s higher molecular weight (297.91 g/mol) compared to isopropoxy (152.62 g/mol) or chlorophenyl (170.64 g/mol) derivatives reflects its bulkier substituent.

- Alkyl ethers (e.g., octadecyloxy) exhibit higher melting points (37–38°C) due to stronger van der Waals interactions, whereas TIPS derivatives likely remain liquid at room temperature .

Biological Activity

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is a compound that has garnered interest due to its potential biological activities. This article delves into the biological implications of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL, with the molecular formula CHClOSi, features a chlorinated propanol structure modified with a triisopropylsilyl ether. This structural modification is significant for its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the chlorinated moiety is often linked to increased efficacy against bacterial strains. For instance, studies on related chlorinated alcohols have demonstrated their ability to disrupt microbial membranes, leading to cell lysis.

2. Cytotoxicity and Cell Proliferation

Cytotoxic assays have been conducted to assess the impact of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL on various cancer cell lines. Preliminary results suggest that at certain concentrations, this compound can inhibit cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 (Lung cancer) | 12 | Disruption of mitochondrial function |

Table 1: Cytotoxicity of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL in various cancer cell lines.

3. Neuroprotective Effects

Studies focusing on neuroprotective agents have shown that compounds similar to 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL may enhance neuronal survival under stress conditions. The compound's ability to modulate oxidative stress markers suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies provide insight into the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones, comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Study

In vitro experiments on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL:

- Mechanism of Action : The compound's mechanism appears multifaceted, influencing both membrane integrity and intracellular signaling pathways.

- Potential Applications : Given its cytotoxic effects against cancer cells and antimicrobial properties, there is potential for development as a therapeutic agent.

- Safety Profile : Toxicological assessments are essential to evaluate the safety and biocompatibility for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.